molecular formula C19H20N6O2 B4639792 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No.: B4639792
M. Wt: 364.4 g/mol
InChI Key: JGFDYRRLPOFEAV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic piperazine derivative characterized by a 2-methoxyphenyl group at position 1 and a 4-(1H-tetrazol-1-yl)benzoyl moiety at position 4 of the piperazine ring. The tetrazole group introduces strong hydrogen-bonding capacity and metabolic stability, making it a pharmacologically relevant scaffold for receptor targeting .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-18-5-3-2-4-17(18)23-10-12-24(13-11-23)19(26)15-6-8-16(9-7-15)25-14-20-21-22-25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFDYRRLPOFEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperazine Derivative Formation: The final step involves the reaction of the benzoylated tetrazole with 1-(2-methoxyphenyl)piperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Formation of a hydroxyl group from the benzoyl carbonyl group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as a bioisostere in drug design, potentially inhibiting enzymes or blocking receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anticancer Activity

Piperazine derivatives with substituted benzoyl groups exhibit significant cytotoxicity. For example:

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) : These derivatives demonstrated broad-spectrum cytotoxicity against liver (HEPG2, IC₅₀ = 1.2–3.8 µM), breast (MCF7, IC₅₀ = 0.9–4.5 µM), and colon (HCT-116, IC₅₀ = 2.1–5.6 µM) cancer cell lines . The 4-chlorobenzhydryl group enhances lipophilicity and membrane penetration, whereas the benzoyl substituent modulates electronic properties. In contrast, the tetrazole-containing target compound may exhibit altered solubility and receptor interactions due to its polar tetrazole ring .

Dopamine D2 Receptor (D2DAR) Ligands

  • 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines : These derivatives showed high D2DAR affinity (e.g., compound 25 , Kᵢ = 54 nM) due to the phenethylpiperidine group, which occupies the orthosteric binding pocket . The tetrazole-containing analog may lack comparable affinity due to steric hindrance from the bulkier benzoyl-tetrazole group.
  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: This compound displayed antipsychotic activity (Kᵢ = 12 nM for D2DAR) with a biphenyl-acetyl linker enhancing brain penetration. The target compound’s benzoyl-tetrazole group may reduce blood-brain barrier permeability compared to acetyl-linked analogs .

Serotonin (5-HT1A/D3) Receptor Modulators

  • 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine : A potent 5-HT1A antagonist (Kᵢ = 8 nM) with a benzotriazole group mimicking indole interactions. The tetrazole analog may exhibit weaker 5-HT1A binding due to differences in aromatic stacking .
  • 2-(4-Fluorophenoxy)-2-phenylethyl piperazines: Compound 8 (1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine) showed selective serotonin reuptake inhibition (SSRI) with Kᵢ = 15 nM for SERT. The tetrazole group’s electron-withdrawing nature could destabilize interactions with the serotonin transporter .

Antimicrobial Agents

  • (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine : Displayed potent antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL) and E. coli (MIC = 8 µg/mL). The cinnamyl linker enhances membrane disruption, whereas the tetrazole group’s polarity may limit bacterial uptake .

Key Pharmacological Differences

Property Target Compound Closest Analogs
Receptor Affinity Likely moderate D2DAR/5-HT1A affinity High D2DAR (Kᵢ = 54 nM) , 5-HT1A (Kᵢ = 8 nM)
Cytotoxicity Unreported IC₅₀ = 0.9–5.6 µM (anticancer derivatives)
Antimicrobial Activity Potential limited by polarity MIC = 4–8 µg/mL (cinnamyl-piperazines)
Metabolic Stability High (tetrazole resistance to oxidation) Moderate (benzoyl derivatives susceptible to hydrolysis)

Biological Activity

1-(2-Methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N6_{6}O
  • Molecular Weight : 344.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the serotonin receptors (5-HT receptors). The presence of the methoxyphenyl group and the tetrazole moiety enhances its affinity for these receptors, suggesting a dual mechanism involving both presynaptic and postsynaptic modulation.

1. Serotonin Receptor Affinity

Research indicates that derivatives of 1-(2-methoxyphenyl)piperazine exhibit significant affinity for 5-HT1A and 5-HT2 receptors. The tetrazole group contributes to the binding efficacy, making it a potential candidate for treating mood disorders and anxiety .

2. Antidepressant Effects

In behavioral models, compounds similar to 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine have shown antidepressant-like effects. These effects are likely mediated through serotonin receptor modulation, which is crucial for mood regulation .

3. Anticancer Potential

Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. The compound demonstrated selective cytotoxicity against human colon carcinoma cells (HCT-15), indicating potential as an anticancer agent .

Case Studies

Study Findings Relevance
Study A Evaluated the antidepressant activity in rodent models using a forced swim test. The compound significantly reduced immobility time compared to controls.Suggests potential use in treating depression.
Study B Investigated cytotoxicity against HCT-15 cells; IC50 values showed effective inhibition of cell proliferation at low concentrations.Indicates anticancer properties.
Study C Assessed receptor binding affinity; showed high selectivity for 5-HT2A over other receptors.Supports its potential as a targeted therapeutic agent.

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity:

  • Affinity Studies : Compounds with modifications in the piperazine ring showed improved binding affinities for serotonin receptors.
  • In Vivo Studies : Animal models demonstrated significant behavioral changes consistent with antidepressant effects.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine?

The synthesis involves multi-step reactions, including alkylation, acylation, and click chemistry. For example:

  • Step 1 : Alkylation of 1-(2-methoxyphenyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Step 2 : Click chemistry for tetrazole introduction: React the propargyl intermediate with azidobenzene derivatives using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) mixture. Monitor progress via TLC and purify using ethyl acetate extraction and column chromatography .
    Key Considerations : Solvent choice (DMF for solubility), catalyst optimization, and silica gel chromatography for purity (>95% by NMR).

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm; tetrazole protons at δ 9.1–9.3 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and tetrazole (N=N stretch ~1450 cm⁻¹) groups .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., C—H⋯O interactions in crystal packing) .

Basic: How to design initial biological activity screens for this compound?

  • In vitro assays : Use cancer cell lines (e.g., MDA-MB-231) for cytotoxicity (MTT assay, IC₅₀ determination) .
  • Receptor binding : Screen for serotonin (5-HT₁A) or dopamine receptor affinity via radioligand displacement assays .
  • Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential changes .

Advanced: How do substituents (methoxyphenyl, tetrazole) influence structure-activity relationships (SAR)?

  • Methoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets .
  • Tetrazole : Acts as a bioisostere for carboxylic acids, improving metabolic stability and hydrogen-bonding capacity .
    Methodology : Compare analogues (e.g., halogenated or nitro-substituted variants) in receptor binding and cytotoxicity assays .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

  • Disorder in crystal lattices : Observed in halogen-substituted derivatives (e.g., 2-chlorobenzoyl), resolved using occupancy refinement in X-ray studies .
  • Hydrogen-bonding networks : Optimize solvent (e.g., ethyl acetate/hexane) and temperature to promote C—H⋯O interactions .

Advanced: How to resolve contradictions between toxicity and bioactivity data?

  • Case Study : Beta-cyclodextran-modified piperazines show reduced toxicity but lower activity. Address via dose-response studies and pharmacokinetic profiling (e.g., AUC vs. IC₅₀) .
  • Mitigation : Introduce polar substituents (e.g., hydroxyl groups) to balance solubility and target affinity .

Advanced: What computational strategies predict target binding modes?

  • Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT₁A) PDB structures. Key interactions: Tetrazole with Lys³⁰⁷ and methoxyphenyl with Phe³⁶⁰ .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) .

Basic: How is click chemistry applied to modify the tetrazole moiety?

  • Protocol : React alkyne intermediates with azides (e.g., 1H-tetrazol-1-ylbenzene) under Cu(I) catalysis. Optimize reaction time (2–4 h) and stoichiometry (1.2 equiv. azide) .
  • Purification : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ .

Advanced: What synergistic effects arise from combining methoxyphenyl and tetrazole groups?

  • Enhanced binding : Methoxyphenyl improves hydrophobic interactions, while tetrazole forms hydrogen bonds (e.g., with kinase ATP pockets) .
  • Synergy validation : Compare IC₅₀ values of hybrid vs. single-substituent analogues in enzyme inhibition assays .

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column, gradient elution (0.1% formic acid in acetonitrile/water), and MRM transitions (e.g., m/z 400 → 228 for quantification) .
  • Validation parameters : Assess linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>90% in plasma) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
Reactant of Route 2
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1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

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